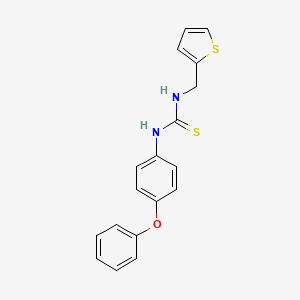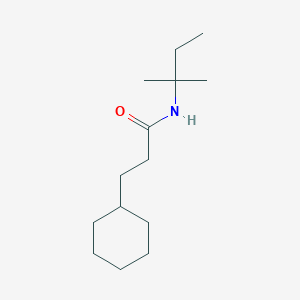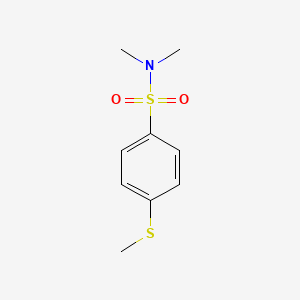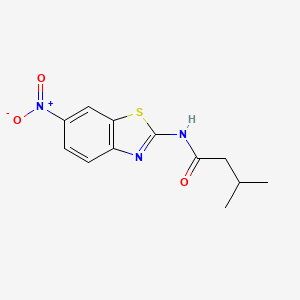
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as PTU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. In
Applications De Recherche Scientifique
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential use in scientific research. It has been found to have applications in various fields, including biochemistry, pharmacology, and medicine. N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been used as a tool to study the role of thyroid hormones in the regulation of metabolism, as well as the effects of thyroid hormone disruption on various physiological processes.
Mécanisme D'action
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to inhibit the activity of thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. By inhibiting the activity of this enzyme, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea reduces the production of thyroid hormones, which can lead to a decrease in metabolic rate and other physiological effects.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of thyroid hormones, which can lead to a decrease in metabolic rate and other physiological effects. N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. However, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to have some toxic effects, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is the development of new synthetic methods for N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea that could improve its solubility and reduce its toxicity. Another area of interest is the exploration of N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea's potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea and its potential role in regulating metabolism and other physiological processes.
Méthodes De Synthèse
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by the reaction of 4-phenoxyaniline and 2-thienylmethyl isothiocyanate in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea.
Propriétés
IUPAC Name |
1-(4-phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c22-18(19-13-17-7-4-12-23-17)20-14-8-10-16(11-9-14)21-15-5-2-1-3-6-15/h1-12H,13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSJARZGNKTECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)
![N-[4-(aminosulfonyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5815842.png)

![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5815857.png)
![ethyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5815865.png)
![N-(4-methylbenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5815878.png)


![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)

![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)
